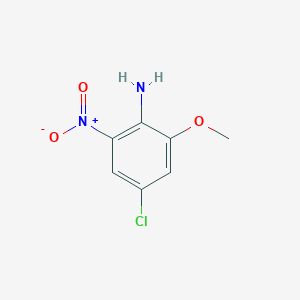

4-Cloro-2-metoxi-6-nitroanilina

Descripción general

Descripción

4-Chloro-2-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is a pale-yellow to orange solid that is used in various scientific and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the fields of chemistry, biology, and materials science.

Aplicaciones Científicas De Investigación

4-Chloro-2-methoxy-6-nitroaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

4-Chloro-2-methoxy-6-nitroaniline is a type of aniline compound . Anilines are a class of organic compounds that are used as intermediates in the manufacture of dyes, pharmaceuticals, and other chemical compounds . Therefore, the primary targets of 4-Chloro-2-methoxy-6-nitroaniline are likely to be the biochemical processes involved in the synthesis of these products.

Mode of Action

It’s known that anilines generally undergo nucleophilic substitution reactions . In these reactions, an electron-rich nucleophile (the aniline) attacks an electron-poor carbon (in the case of 4-Chloro-2-methoxy-6-nitroaniline, this would be the carbon attached to the nitro group), resulting in the substitution of one group (such as a halogen) for another.

Biochemical Pathways

strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . This is then transformed to 6-chlorohydroxyquinol .

Pharmacokinetics

It’s known that the metabolism of a related compound, 2-methoxy-4-nitroaniline, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy 2-methoxy-4-nitroaniline in rats and mice . This suggests that 4-Chloro-2-methoxy-6-nitroaniline may also be metabolized via hydroxylation.

Result of Action

Given its use as an intermediate in the manufacture of dyes, pharmaceuticals, and other chemical compounds , it’s likely that its primary effect is to facilitate the synthesis of these products.

Action Environment

The action of 4-Chloro-2-methoxy-6-nitroaniline can be influenced by various environmental factors. For instance, the growth of 4-methoxy-2-nitroaniline single crystals, a process that could be analogous to some of the reactions involving 4-Chloro-2-methoxy-6-nitroaniline, was achieved by the slow evaporation method at 40 °C . This suggests that temperature could play a role in the efficacy and stability of 4-Chloro-2-methoxy-6-nitroaniline.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-6-nitroaniline can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions One common method involves the nitration of 2-methoxyaniline to form 4-chloro-2-methoxy-6-nitroaniline

Industrial Production Methods

In industrial settings, the production of 4-chloro-2-methoxy-6-nitroaniline often involves large-scale nitration and chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reactions. The final product is purified through recrystallization or distillation to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methoxy-6-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 4-Chloro-2-methoxy-6-aminobenzene.

Reduction: 4-Chloro-2-methoxy-6-nitrosobenzene.

Substitution: 4-Methoxy-2-nitroaniline derivatives.

Comparación Con Compuestos Similares

4-Chloro-2-methoxy-6-nitroaniline can be compared with other similar compounds such as:

4-Chloro-2-nitroaniline: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.

2-Methoxy-4-nitroaniline: Similar structure but lacks the chloro group, affecting its chemical behavior and applications.

4-Methyl-2-nitroaniline: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and physical properties.

These comparisons highlight the unique features of 4-chloro-2-methoxy-6-nitroaniline, such as its specific functional groups and their influence on its reactivity and applications.

Actividad Biológica

4-Chloro-2-methoxy-6-nitroaniline (CAS No. 859877-49-9) is an aromatic amine that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

4-Chloro-2-methoxy-6-nitroaniline is characterized by:

- Chloro group at the 4-position

- Methoxy group at the 2-position

- Nitro group at the 6-position

This structural configuration contributes to its biological activity, particularly in inhibiting specific enzymes and affecting cellular processes.

The compound primarily exerts its biological effects through the following mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit various enzymes involved in critical biochemical pathways, including those related to cancer cell proliferation.

- Modulation of Signaling Pathways : The compound impacts cellular signaling pathways, particularly those associated with angiogenesis and tumor growth.

Anticancer Activity

Research indicates that 4-Chloro-2-methoxy-6-nitroaniline exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Chloro-2-methoxy-6-nitroaniline | MCF-7 (breast cancer) | 15 | Inhibition of GARFTase |

| 4-Chloro-2-methoxy-6-nitroaniline | HCT-116 (colon cancer) | 12 | Inhibition of AICARFTase |

| 4-Chloro-2-methoxy-6-nitroaniline | PC-3 (prostate cancer) | 10 | Disruption of VEGF signaling |

These results highlight the compound's role in targeting the de novo purine nucleotide biosynthesis pathway, which is crucial for tumor cell proliferation.

Toxicological Studies

Toxicological assessments have revealed important safety profiles for 4-Chloro-2-methoxy-6-nitroaniline. Key findings include:

- Genotoxicity : Studies indicate that exposure to this compound may lead to mutagenic effects in bacterial systems, suggesting potential risks associated with occupational exposure.

- Reproductive Toxicity : Animal studies have shown that exposure during critical developmental windows can adversely affect offspring development.

Case Studies

Several case studies have examined the biological activity and toxicity of related compounds, providing context for understanding the implications of 4-Chloro-2-methoxy-6-nitroaniline:

- Hypersensitivity Reactions : Similar nitroanilines have been reported to induce hypersensitivity reactions in humans, necessitating caution in handling these compounds in industrial settings.

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has classified certain anilines as potential carcinogens, raising concerns about long-term exposure risks.

Propiedades

IUPAC Name |

4-chloro-2-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNYHIKKJRBLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.